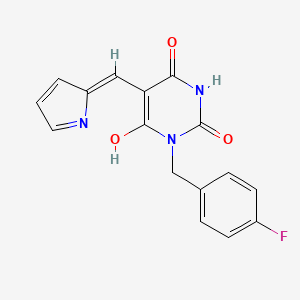
1-(4-fluorobenzyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is often referred to as FLB-457, and it belongs to the class of pyrimidinetrione derivatives.
作用機序
FLB-457 acts as a selective antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. This receptor is involved in the regulation of various physiological processes, such as motor control, reward, and mood. By blocking the activation of this receptor, FLB-457 can modulate the dopaminergic neurotransmission, which is implicated in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects
FLB-457 has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been shown to improve cognitive function and memory in rats. FLB-457 has a high affinity for the dopamine D2 receptor, and it has been shown to have a long-lasting effect on this receptor. This compound has also been shown to have a low affinity for other receptors, such as the serotonin 5-HT2A receptor.
実験室実験の利点と制限
FLB-457 has several advantages for lab experiments. This compound has a high affinity for the dopamine D2 receptor, which makes it an ideal tool for studying the dopaminergic neurotransmission. FLB-457 has also been shown to have a long-lasting effect on this receptor, which allows for prolonged experiments. However, FLB-457 has some limitations for lab experiments. This compound has a low solubility in water, which makes it difficult to administer in vivo. FLB-457 also has a relatively low potency compared to other dopamine D2 receptor antagonists.
将来の方向性
FLB-457 has several potential future directions for research. This compound can be further studied for its potential therapeutic applications in various neurological disorders, such as schizophrenia, depression, and anxiety. FLB-457 can also be studied for its potential cognitive-enhancing effects in humans. Furthermore, FLB-457 can be used as a tool to study the dopaminergic neurotransmission and its role in various physiological processes. Finally, FLB-457 can be further modified to improve its pharmacological properties, such as solubility and potency.
合成法
The synthesis of FLB-457 involves the reaction of 4-fluorobenzylamine with ethyl acetoacetate, followed by the reaction of the resulting product with 2-amino-1H-pyrrole-2-carboxaldehyde. The final product is obtained after purification using column chromatography. The purity of the compound is confirmed using various spectroscopic techniques, such as NMR and mass spectrometry.
科学的研究の応用
FLB-457 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as schizophrenia, depression, and anxiety. This compound acts as an antagonist of the dopamine D2 receptor, which is known to be involved in the pathophysiology of these disorders. FLB-457 has also been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-hydroxy-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c17-11-5-3-10(4-6-11)9-20-15(22)13(14(21)19-16(20)23)8-12-2-1-7-18-12/h1-8,22H,9H2,(H,19,21,23)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZJOWDREOLVOT-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(N(C(=O)NC2=O)CC3=CC=C(C=C3)F)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C/C(=C/C2=C(N(C(=O)NC2=O)CC3=CC=C(C=C3)F)O)/N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate](/img/structure/B6044267.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B6044275.png)

![methyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6044289.png)

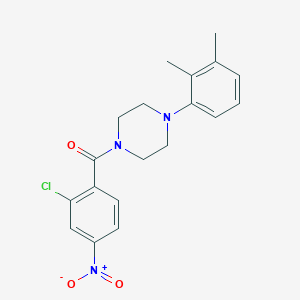
![2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6044298.png)
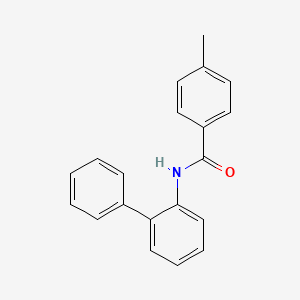
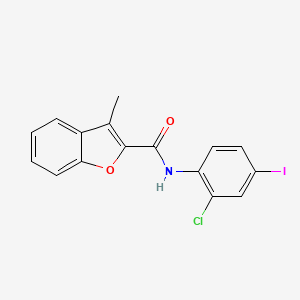
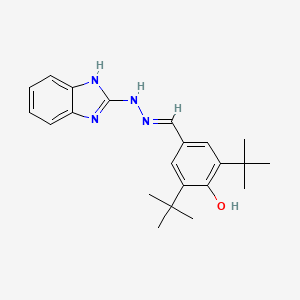
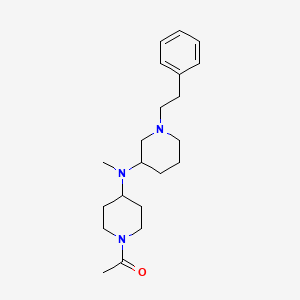
![N-(4-fluoro-2-methylphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6044337.png)
![N-(3,4-dimethoxyphenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6044349.png)
![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(4-hydroxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B6044355.png)